5-(2,4-dinitrophenoxy)-7-methyl-4-phenyl-2H-chromen-2-one
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Overview
Description
5-(2,4-dinitrophenoxy)-7-methyl-4-phenyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a 2,4-dinitrophenoxy group, a methyl group, and a phenyl group attached to the chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dinitrophenoxy)-7-methyl-4-phenyl-2H-chromen-2-one typically involves a multi-step processThe reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(2,4-dinitrophenoxy)-7-methyl-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5-(2,4-dinitrophenoxy)-7-methyl-4-phenyl-2H-chromen-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(2,4-dinitrophenoxy)-7-methyl-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromen-2-one derivatives with different substituents, such as:
- 3-(2,4-dinitrophenoxy)-2-(4-(diphenylamino)phenyl)-4H-chromen-4-one
- 3-(2,4-dinitrophenoxy)-2-(pyren-1-yl)-4H-chromen-4-one
Uniqueness
5-(2,4-dinitrophenoxy)-7-methyl-4-phenyl-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C22H14N2O7 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
5-(2,4-dinitrophenoxy)-7-methyl-4-phenylchromen-2-one |
InChI |
InChI=1S/C22H14N2O7/c1-13-9-19(30-18-8-7-15(23(26)27)11-17(18)24(28)29)22-16(14-5-3-2-4-6-14)12-21(25)31-20(22)10-13/h2-12H,1H3 |
InChI Key |
CFSIXZOHARPSDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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